molecular formula C6H7NO2 B1339133 3-(Prop-2-yn-1-yl)oxazolidin-2-one CAS No. 823-53-0

3-(Prop-2-yn-1-yl)oxazolidin-2-one

货号: B1339133
CAS 编号: 823-53-0
分子量: 125.13 g/mol
InChI 键: LLGPRHHHEVBUJY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a heterocyclic compound featuring an oxazolidinone ring with a propynyl substituent.

化学反应分析

Types of Reactions

3-(Prop-2-yn-1-yl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine compounds for cyclization, sodium hydride for deprotonation, and trimethylsilyl azide for azide substitution .

Major Products

The major products formed from these reactions are various substituted oxazolidinones, which can be further functionalized for specific applications .

科学研究应用

3-Prop-2-Y

生物活性

Overview

3-(Prop-2-yn-1-yl)oxazolidin-2-one is a member of the oxazolidinone class of compounds, known for their diverse biological activities, particularly in antibacterial and anticancer applications. This compound has garnered attention due to its structural properties and potential mechanisms of action that may influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial protein synthesis. This is achieved by binding to the 23S rRNA of the bacterial ribosome, which disrupts the formation of the peptide bond during translation. This mechanism is similar to that of established oxazolidinone antibiotics like linezolid, which effectively target Gram-positive bacteria .

Pharmacokinetics

Research indicates that oxazolidinone derivatives generally exhibit favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. The compound's stability in biological systems and its metabolic pathways are critical for its efficacy in therapeutic applications. Studies have shown that modifications in the oxazolidinone structure can significantly affect these properties, influencing both potency and safety profiles .

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens. In vitro studies reveal that it exhibits effective inhibition against strains of Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MICs) comparable to those of existing antibiotics .

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus4
Enterococcus faecium8
Escherichia coli16

Anticancer Activity

Recent preclinical studies suggest that this compound may also possess anticancer properties. In animal models of breast cancer, this compound has shown promising results, leading to reduced tumor growth and improved survival rates. The underlying mechanisms may involve apoptosis induction and cell cycle arrest in cancer cells, although further studies are needed to elucidate these pathways .

Study on Antibacterial Efficacy

A study conducted on a series of oxazolidinone analogs, including this compound, assessed their effectiveness against multidrug-resistant bacterial strains. The results indicated that this compound maintained activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study on Anticancer Effects

In a separate investigation focusing on its anticancer properties, researchers treated mice with breast cancer using varying doses of this compound. The findings revealed a dose-dependent reduction in tumor size and increased apoptosis markers in tumor tissues compared to controls, highlighting its potential utility in oncology .

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 3-(Prop-2-yn-1-yl)oxazolidin-2-one, and how can reaction yields be optimized?

  • Methodology : Propargylamine derivatives are key precursors. A common approach involves alkylation of oxazolidin-2-one with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Monitoring via TLC and optimizing stoichiometry (1.2–1.5 equivalents of propargylating agent) improves yields (typically 60–75%). Post-reaction purification by column chromatography (hexane/EtOAc gradient) ensures product purity .
  • Troubleshooting : Low yields may result from moisture sensitivity; use anhydrous solvents and inert atmosphere.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Key signals include the oxazolidinone carbonyl (δ ~155 ppm in ¹³C NMR) and propargyl protons (δ ~2.5–3.0 ppm for CH₂, δ ~70–85 ppm for alkyne carbons) .
  • HRMS : Confirm molecular formula (e.g., C₆H₇NO₂: [M+H]⁺ calc. 126.0556, found 126.0555) .
    • Validation : Compare with reported data for analogous oxazolidinone derivatives .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted this compound derivatives?

  • Strategy : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Pd or Cu systems) enhance stereocontrol. For example, Pd-catalyzed carboxy-alkynylation of propargylic amines with CO₂ achieves >90% enantiomeric excess (ee) under optimized ligand conditions (e.g., BINAP) .
  • Data Analysis : Monitor diastereomer ratios via chiral HPLC or ¹H NMR splitting patterns .

Q. What computational or experimental methods resolve contradictions in crystallographic data for oxazolidinone derivatives?

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging restraints for disordered propargyl groups. Validate with R-factor convergence (<5%) and electron density maps .
  • Contradiction Handling : Cross-validate with spectroscopic data (e.g., NMR coupling constants for stereochemistry) .

Q. How can reaction pathways involving this compound be mechanistically probed?

  • Mechanistic Tools :

  • Kinetic Studies : Monitor intermediates via in-situ IR or NMR spectroscopy.
  • Isotopic Labeling : Use ¹³C-labeled CO₂ in carboxylation reactions to trace incorporation .
    • Case Study : Visible-light-promoted oxo-sulfonylation of ynamides demonstrates radical intermediates via ESR spectroscopy .

Q. Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent propargyl group degradation.
  • Characterization : Combine multiple techniques (NMR, HRMS, X-ray) for unambiguous structural assignment .
  • Troubleshooting : Address low crystallinity by screening solvent systems (e.g., EtOAc/hexane vs. DCM/pentane) .

属性

IUPAC Name

3-prop-2-ynyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-3-7-4-5-9-6(7)8/h1H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGPRHHHEVBUJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468267
Record name 2-Oxazolidinone, 3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-53-0
Record name 2-Oxazolidinone, 3-(2-propynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。